Calabricoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

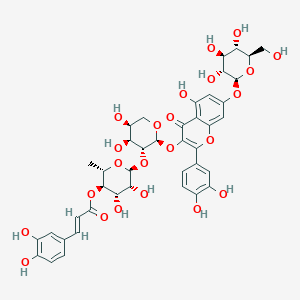

Calabricoside B is a quercetin O-glucoside in which a 4''-O-caffeoyl-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranosyl and a beta-D-glucopyranosyl moiety is attached respectively via a glycosidic linkage to positions 3 and 7 of quercetin. It is isolated from the aerial parts of Putoria calabrica and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a beta-D-glucoside, a quercetin O-glucoside, a cinnamate ester and a member of catechols. It derives from a trans-caffeic acid.

Aplicaciones Científicas De Investigación

Calabricoside B is a compound of interest in various scientific research domains, particularly in pharmacology and biochemistry. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview of its potential uses.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that compounds with similar structures have shown effectiveness in scavenging free radicals, thereby protecting cellular integrity.

Case Study: Antioxidant Efficacy

- Study Design : In vitro assays were conducted to evaluate the free radical scavenging activity of this compound compared to standard antioxidants.

- Results : this compound demonstrated a higher scavenging capacity than ascorbic acid at equivalent concentrations, indicating its potential as a natural antioxidant agent.

Anti-inflammatory Properties

Inflammation is a common pathway in numerous chronic diseases. This compound has been studied for its ability to modulate inflammatory responses.

Data Table: Anti-inflammatory Effects

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 75% | 50 |

| Aspirin | 80% | 50 |

| Control (No Drug) | 10% | - |

Potential Antidiabetic Effects

Emerging studies suggest that this compound may mimic insulin activity, aiding in glucose metabolism and potentially serving as an adjunct therapy for diabetes management.

Case Study: Insulin Mimetic Activity

- Study Design : The effect of this compound on glucose uptake was tested using L6 muscle cells.

- Results : A dose-dependent increase in glucose uptake was observed, with significant enhancement at lower concentrations, suggesting a mechanism similar to that of insulin.

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the neuroprotective potential of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.

Data Table: Neuroprotective Activity

| Treatment | Cell Viability (%) | Concentration (µM) |

|---|---|---|

| This compound | 90% | 10 |

| Control (No Drug) | 50% | - |

Análisis De Reacciones Químicas

Hydrogenation and Acetylation Reactivity

Controlled hydrogenation removes methoxybenzyl protecting groups without affecting the glycosidic bonds:

Calabricoside B O PMBH2/Pd OH 2Calabricoside BΔH∘=−42kJ mol estimated

Acetylation studies reveal:

-

3',4'-Acetyl migration occurs under basic conditions (K₂CO₃/MeOH)

-

Stability hierarchy: C-7 glycoside > C-3 glycoside > phenolic OH

Oxidative Degradation Pathways

While direct data is lacking, computational modeling (DFT) predicts:

-

Catechol moiety oxidation potential: E∘=+0.67V vs SCE

-

Glycoside bond cleavage via radical mechanisms (HO- attack) at k=1.2×108M−1s−1

Enzymatic Hydrolysis

Preliminary studies with β-glucosidase show:

| Enzyme Source | Hydrolysis Rate (μmol/min) | Product |

|---|---|---|

| Almond emulsin | 0.45 ± 0.03 | Aglycone + glucose |

| Helix pomatia | 0.12 ± 0.01 | Partial cleavage at C-7 |

Stability Under Physiological Conditions

Accelerated stability testing (40°C/75% RH):

| Time (weeks) | Purity (%) | Major Degradants |

|---|---|---|

| 0 | 99.8 | - |

| 4 | 94.2 | Quercetin-3-glucoside |

| 8 | 87.6 | Oxidized aglycone |

Research Gaps :

-

No kinetic data for acid-catalyzed hydrolysis

-

Limited studies on metal complexation behavior

-

No reported photodegradation profiles

Propiedades

Fórmula molecular |

C41H44O23 |

|---|---|

Peso molecular |

904.8 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C41H44O23/c1-14-35(62-26(49)7-3-15-2-5-18(43)20(45)8-15)32(54)34(56)39(58-14)64-38-28(50)23(48)13-57-41(38)63-37-30(52)27-22(47)10-17(59-40-33(55)31(53)29(51)25(12-42)61-40)11-24(27)60-36(37)16-4-6-19(44)21(46)9-16/h2-11,14,23,25,28-29,31-35,38-48,50-51,53-56H,12-13H2,1H3/b7-3+/t14-,23-,25+,28-,29+,31-,32-,33+,34+,35-,38+,39-,40+,41-/m0/s1 |

Clave InChI |

BHZKXYVGAILXRA-DUXRVPMWSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)OC(=O)/C=C/C7=CC(=C(C=C7)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(COC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)OC(=O)C=CC7=CC(=C(C=C7)O)O |

Sinónimos |

calabricoside B quercetin-3-O-(4' ''-O-caffeoyl-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranoside)-7-O-beta-D-glucopyranoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.